C8 Dihydroceramide

Descripción

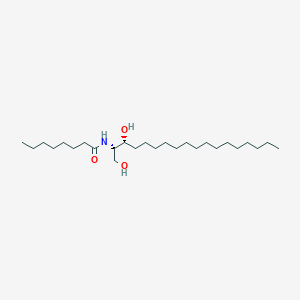

Structure

2D Structure

Propiedades

IUPAC Name |

N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]octanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H53NO3/c1-3-5-7-9-10-11-12-13-14-15-16-18-19-21-25(29)24(23-28)27-26(30)22-20-17-8-6-4-2/h24-25,28-29H,3-23H2,1-2H3,(H,27,30)/t24-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGOFBZUQIUVJFS-LOSJGSFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCC[C@H]([C@H](CO)NC(=O)CCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H53NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40425011 | |

| Record name | C8 DIHYDROCERAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40425011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145774-33-0 | |

| Record name | C8 DIHYDROCERAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40425011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Metabolism of C8 Dihydroceramide

De Novo Sphingolipid Biosynthesis Pathway and C8 Dihydroceramide (B1258172) Generation

The de novo synthesis pathway is the primary route for producing sphingolipids from simpler precursors. nih.govnih.gov This process begins in the endoplasmic reticulum and involves several key enzymatic steps that ultimately lead to the formation of various dihydroceramides, including the C8 species. researchgate.netfrontiersin.org

The de novo synthesis of all sphingolipids is initiated by the enzyme Serine Palmitoyltransferase (SPT). nih.govnih.gov This enzyme is considered the rate-limiting step in the entire pathway. nih.govresearchgate.net SPT catalyzes the condensation of the amino acid L-serine with a fatty acyl-CoA, typically palmitoyl-CoA. nih.goved.ac.uk This reaction, which occurs on the cytosolic face of the endoplasmic reticulum, produces 3-ketodihydrosphingosine (also known as 3-ketosphinganine). nih.govresearchgate.netnih.gov The resulting 3-ketodihydrosphingosine is then rapidly reduced by the enzyme 3-ketosphinganine reductase to form sphinganine (B43673) (dihydrosphingosine), the foundational long-chain base for dihydroceramides. researchgate.netresearchgate.net

Following the formation of sphinganine, the next critical step is its N-acylation, a reaction catalyzed by the (dihydro)ceramide synthase (CerS) family of enzymes. nih.govnih.govnih.gov CerS transfers a fatty acyl chain from a fatty acyl-CoA molecule to the amino group of sphinganine, resulting in the formation of a dihydroceramide. researchgate.netjci.org The generation of C8 dihydroceramide specifically requires the utilization of an octanoyl-CoA (an 8-carbon fatty acyl-CoA) as the substrate by a CerS enzyme. This acylation step is fundamental as it establishes the N-acyl chain length, a key determinant of the subsequent sphingolipid's structure and function. biorxiv.org

In mammals, there are six distinct ceramide synthase isoforms (CerS1-CerS6), each exhibiting a marked preference for fatty acyl-CoAs of specific chain lengths. nih.govresearchgate.netnih.gov This isoform specificity is the primary mechanism for generating the diverse pool of ceramides (B1148491) and dihydroceramides found in cells. biorxiv.org For instance, CerS1 is highly specific for C18-CoA, while CerS2 preferentially uses very long-chain acyl-CoAs (C22-C24). nih.gov CerS5 and CerS6 are primarily responsible for producing C16-dihydroceramide. frontiersin.org The synthesis of this compound is therefore dependent on the activity of a CerS isoform capable of utilizing C8-CoA as a substrate.

Table 1: Specificity of Mammalian Ceramide Synthase Isoforms

| Ceramide Synthase Isoform | Preferred Fatty Acyl-CoA Chain Length(s) | Primary Tissue Expression (Examples) |

|---|---|---|

| CerS1 | C18:0 | Brain, Skeletal Muscle nih.gov |

| CerS2 | C22:0, C24:0, C24:1 | Brain, Liver, Kidney nih.gov |

| CerS3 | C26:0 and longer | Skin, Testes researchgate.net |

| CerS4 | C18:0, C20:0 | Skin, Heart, Liver, Leukocytes researchgate.net |

| CerS5 | C16:0 | Lung, Head and Neck frontiersin.orgnih.gov |

| CerS6 | C14:0, C16:0 | Widespread, including epithelial cells frontiersin.orgnih.gov |

Dihydroceramide Desaturase (DEGS) and its Impact on this compound Levels

Once formed, this compound can be further metabolized. The key enzyme in this conversion is Dihydroceramide Desaturase (DEGS), which introduces a critical double bond into the sphingoid base backbone.

The final step in the de novo synthesis of ceramide from dihydroceramide is catalyzed by Dihydroceramide Desaturase 1 (DEGS1). researchgate.netnih.govresearchgate.net This enzyme introduces a C4-C5 trans double bond into the sphinganine backbone of this compound, converting it to C8 ceramide. nih.govjci.org The activity of DEGS1 is crucial, as the accumulation of dihydroceramides or a deficit in ceramides can significantly impact cellular processes. nih.govbiorxiv.org Studies have confirmed that DEGS1 is the main active dihydroceramide desaturase in human cells, and its inhibition leads to the accumulation of endogenous dihydroceramides. nih.govnih.gov Research indicates that the enzymatic activity of DEGS is influenced by the fatty acid chain length of the substrate, with a higher activity observed for this compound compared to C18 dihydroceramide. wikipedia.org

The desaturation reaction carried out by DEGS1 is complex, requiring molecular oxygen (O₂) and a reduced pyridine (B92270) nucleotide cofactor, such as NAD(P)H. frontiersin.orgwikipedia.org The mechanism involves the initial hydroxylation at the C-4 position of the sphinganine backbone, followed by a dehydration reaction to form the double bond. frontiersin.org The activity of DEGS1 can be regulated at a post-translational level. For example, it can be targeted for polyubiquitination, which can lead to its degradation by the proteasome and is linked to cellular stress responses. nih.gov This regulation provides a mechanism for cells to rapidly control the ratio of dihydroceramides to ceramides, which is critical for maintaining cellular homeostasis. nih.govfao.org

Table 2: Summary of Key Enzymes in this compound Metabolism

| Enzyme | Abbreviation | Substrate(s) | Product | Cellular Location | Function |

|---|---|---|---|---|---|

| Serine Palmitoyltransferase | SPT | L-serine, Palmitoyl-CoA | 3-Ketodihydrosphingosine | Endoplasmic Reticulum | Initiates de novo sphingolipid synthesis nih.govnih.gov |

| (Dihydro)Ceramide Synthase | CerS | Sphinganine, Octanoyl-CoA | This compound | Endoplasmic Reticulum | Acylates sphinganine to form dihydroceramide nih.govresearchgate.net |

| Dihydroceramide Desaturase 1 | DEGS1 | This compound, O₂, NAD(P)H | C8 Ceramide | Endoplasmic Reticulum | Converts dihydroceramide to ceramide frontiersin.orgnih.gov |

Mechanisms of DEGS Activity and Regulation

Factors Influencing DEGS1 Activity (e.g., Alkyl Chain Length)

The enzymatic activity of DEGS1 is influenced by several factors, most notably the length of the N-acyl chain of its dihydroceramide substrate. The enzyme displays a broad range of substrate specificity, acting on dihydroceramides with acyl chains of varying lengths, from the short C8 chain to very-long-chains up to 26 carbons. nih.gov

Research using in vitro assays has provided specific insights into this substrate preference. An assay using N-octanoyl-D-erythro-dihydroceramide (C8-dhCer) with rat liver microsomes determined a Michaelis constant (Km) of 1.92 ± 0.36 μM, confirming this compound as a viable substrate. nih.gov Another study determined the Km for a C13-dihydroceramide substrate to be 2.41 μM. unimi.it Studies on fetal rat skin desaturase showed that while very short-chain substrates (C2, C6) were not processed, the enzyme was active on C10, C14, and C18 chains, with maximal activity observed for C14-dihydroceramide. oup.com Conversely, there is evidence to suggest that DEGS1 may be less efficient at converting very-long-chain C24:0 dihydroceramide compared to other species. nih.gov

| Substrate (Alkyl Chain) | Apparent Km (µM) | Enzyme Source | Reference |

|---|---|---|---|

| C8-Dihydroceramide | 1.92 ± 0.36 | Rat Liver Microsomes | nih.gov |

| C13-Dihydroceramide | 2.41 | Transfected KO-DES-HEK Cells | unimi.it |

Polyubiquitination of DEGS1

DEGS1 activity is also regulated by post-translational modifications, specifically polyubiquitination. nih.gov This process involves the attachment of multiple ubiquitin proteins to the enzyme, which can signal for its degradation or alter its function. wikipedia.org Specific lysine (B10760008) residues on the human DEGS1 protein, including positions 29 and 271, have been identified as sites of ubiquitination. uniprot.org

Treatment of cells with certain compounds, such as the sphingosine (B13886) kinase inhibitor SKi or the synthetic retinoid fenretinide (B1684555), can induce the polyubiquitination of DEGS1. nih.gov This modification is triggered through a mechanism involving oxidative stress, the p38 mitogen-activated protein kinase (MAPK), and the E3 ubiquitin ligase Mdm2. nih.gov Crucially, the polyubiquitination of DEGS1 appears to cause a functional shift in the enzyme's role. Research suggests this modification changes DEGS1's function from being pro-apoptotic (promoting cell death) to pro-survival. nih.gov This dual functionality, where the native enzyme participates in generating pro-apoptotic ceramide while the polyubiquitinated form is linked to survival pathways, highlights a complex regulatory mechanism governing cell fate. nih.govnih.gov

Interactions with Other Sphingolipid Metabolic Pathways

The metabolism of this compound is intrinsically linked to the broader network of sphingolipid pathways, which are crucial for maintaining cellular homeostasis. jci.org The balance between dihydroceramides, ceramides, and their downstream metabolites is tightly controlled and essential for proper cellular function. rsc.org

Relationship with Ceramide and Sphingosine-1-Phosphate Metabolism

This compound sits (B43327) at a critical juncture in sphingolipid metabolism, directly upstream of ceramide. The conversion of dihydroceramide to ceramide by DEGS1 is a key regulatory point. researchgate.netnih.gov From ceramide, the metabolic cascade can proceed in several directions.

One major route involves the deacylation of ceramide by a family of enzymes called ceramidases, which remove the fatty acid chain to produce sphingosine and a free fatty acid. oup.com This sphingosine can then be phosphorylated by one of two sphingosine kinases (SphK1 and SphK2) to form sphingosine-1-phosphate (S1P). unimi.itoup.com Ceramide and S1P often exert opposing biological effects; while many ceramide species are implicated in pro-apoptotic and anti-proliferative signaling, S1P is typically involved in promoting cell survival, proliferation, and migration. unimi.it Therefore, the initial desaturation of this compound is a gateway step to the generation of these two critical and often antagonistic signaling molecules.

Salvage Pathway Contributions to Sphingolipid Homeostasis

While the de novo pathway synthesizes sphingolipids from basic precursors, the salvage pathway provides a crucial recycling route that significantly contributes to maintaining the cellular pool of sphingolipids. oup.comjci.org This pathway is responsible for the breakdown of complex sphingolipids, such as sphingomyelin (B164518) and glycosphingolipids, back into their constituent parts. oup.com

The end products of this degradation converge on ceramide, which is then broken down by ceramidases into sphingosine. oup.com This salvaged sphingosine is a key contributor to sphingolipid homeostasis. It can be re-utilized by ceramide synthases to be re-acylated into ceramide, directly feeding back into the central hub of the pathway. oup.com Alternatively, it can be phosphorylated by sphingosine kinases to produce S1P. oup.com It is estimated that the salvage pathway can contribute anywhere from 50% to as much as 90% of total sphingolipid biosynthesis. jci.org This highlights the immense importance of recycling in maintaining the appropriate balance of bioactive lipids like ceramide and S1P, whose initial synthesis begins with precursors like this compound. jci.org

Cellular Mechanisms and Signaling Pathways Modulated by C8 Dihydroceramide

Regulation of Cell Proliferation and Cell Cycle Progression

Dihydroceramide (B1258172) accumulation has been shown to exert antiproliferative effects by directly intervening in the cell cycle machinery.

A growing body of evidence indicates that an increase in intracellular dihydroceramide levels can lead to a halt in cell cycle progression, predominantly at the G0/G1 checkpoint. nih.govunimi.itnih.gov This arrest prevents cells from entering the S phase, where DNA replication occurs, thereby inhibiting proliferation. unimi.it

This effect has been observed across various cell types in response to the inhibition of dihydroceramide desaturase (DEGS), the enzyme that converts dihydroceramide to ceramide. For instance, in human neuroblastoma cells (SMS-KCNR), the inhibition of DEGS1 resulted in the accumulation of endogenous dihydroceramides and caused cell cycle arrest in the G0/G1 phase. nih.govresearchgate.net Similarly, treating gastric carcinoma HCG27 cells with a DEGS inhibitor led to dihydroceramide accumulation and a delay in the G1/S transition. nih.gov These findings underscore a specific biological function for dihydroceramides in controlling cell growth. nih.gov

| Cell Line | Experimental Approach | Observed Effect on Cell Cycle | Source(s) |

| Human Neuroblastoma (SMS-KCNR) | Inhibition of DEGS1 via siRNA or inhibitor C8-CPPC | Accumulation of endogenous dihydroceramides; Arrest in G0/G1 phase. | nih.govresearchgate.net |

| Gastric Carcinoma (HCG27) | Inhibition of DEGS with inhibitor XM462 | Accumulation of dihydroceramide; Delay of the G1/S transition. | nih.gov |

The retinoblastoma protein (pRb) is a critical tumor suppressor that acts as a gatekeeper for the G1/S phase transition. nih.govyoutube.com Its function is tightly regulated by phosphorylation; in its hypophosphorylated (active) state, pRb binds to E2F transcription factors, preventing the expression of genes required for S phase entry. youtube.comyoutube.com When pRb is hyperphosphorylated by cyclin-dependent kinases (CDKs), it releases E2F, allowing the cell cycle to proceed. youtube.comnih.gov

Studies have directly linked the accumulation of dihydroceramide to the dephosphorylation of pRb. In human neuroblastoma cells, the G0/G1 arrest induced by dihydroceramide accumulation was accompanied by a significant decrease in the amount of phosphorylated pRb. nih.gov This finding suggests that dihydroceramides promote cell cycle arrest by maintaining pRb in its active, hypophosphorylated state. Further investigation revealed that this effect was likely mediated by the activation of protein phosphatase 1 (PP1), as the PP1 inhibitor tautomycin could block the pRb hypophosphorylation. nih.gov

Modulation of Programmed Cell Death Pathways

Dihydroceramide's role in programmed cell death is multifaceted. While its structural counterpart, ceramide, is a well-established pro-apoptotic molecule, dihydroceramide often exhibits more complex and sometimes opposing activities. unimi.itnih.gov

Ceramide is known to be a key secondary messenger in apoptosis pathways in both normal and cancerous cells. nih.govnih.gov It can be generated through several pathways to initiate cell death. nih.gov While dihydroceramide is the direct precursor to ceramide, its own role in apoptosis is context-dependent. unimi.itphysiology.org Some studies suggest that the accumulation of dihydroceramide itself can contribute to cell death processes, including apoptosis and other forms of programmed cell death. nih.govphysiology.org However, its most defined role in apoptosis is often viewed through its interplay with ceramide-mediated mechanisms. nih.gov

A critical mechanism in the intrinsic pathway of apoptosis is the permeabilization of the outer mitochondrial membrane, which allows for the release of pro-apoptotic proteins into the cytosol. nih.gov It has been demonstrated that ceramides (B1148491) can self-assemble to form large, protein-permeable channels in the mitochondrial outer membrane, facilitating this release. nih.govnih.gov

Dihydroceramides have been shown to directly antagonize this pro-apoptotic function of ceramide. Research indicates that both long- and short-chain dihydroceramides act as potent inhibitors of ceramide channel formation. nih.govresearchgate.net By integrating into the membrane, they disrupt the self-assembly of ceramide molecules, thereby preventing the permeabilization of the mitochondrial membrane. nih.gov This inhibitory action can alter apoptotic dynamics, potentially making the transition from a normal to an apoptotic state more abrupt and dependent on the cellular ratio of ceramide to dihydroceramide. nih.govnih.gov

| Dihydroceramide | Effect on Ceramide Channels | Impact on Mitochondrial Permeability | Source(s) |

| C2-Dihydroceramide | Potent Inhibition | ~95% inhibition of permeabilization | nih.gov |

| C16-Dihydroceramide | Inhibition | ~51% inhibition of permeabilization | nih.gov |

This evidence suggests that dihydroceramide can function as an anti-apoptotic molecule by directly interfering with a key pro-apoptotic mechanism of ceramide at the mitochondrial level. nih.govresearchgate.net

Programmed cell death is not limited to the classical caspase-dependent apoptotic pathway. nih.gov Caspase-independent cell death is an alternative route that is crucial in situations where caspases are inhibited or absent. nih.gov While ceramide has been identified as a key mediator of caspase-independent programmed cell death nih.gov, emerging evidence suggests a role for specific species of dihydroceramide as well. A study on T cell acute lymphoblastic leukemia (ALL) cell lines revealed that the accumulation of very long-chain dihydroceramides (C22:0 and C24:0) was associated with increased caspase-independent cell death. physiology.org This indicates that beyond modulating caspase-dependent apoptosis, certain dihydroceramides may actively trigger alternative cell death pathways.

Cellular Stress Responses Orchestrated by C8 Dihydroceramide

The cellular environment is in a constant state of flux, subject to a multitude of stressors that can disrupt homeostasis. Cells have evolved intricate and highly regulated response pathways to counteract these challenges. Dihydroceramides, including the short-chain analog this compound, have emerged as significant signaling molecules that actively participate in the orchestration of these cellular stress responses. Their involvement spans a range of critical pathways, from the unfolded protein response in the endoplasmic reticulum to the regulation of autophagy and the modulation of oxidative stress.

The endoplasmic reticulum (ER) is a pivotal organelle responsible for protein synthesis, folding, and modification, as well as lipid biosynthesis. Perturbations to its function lead to an accumulation of unfolded or misfolded proteins, a condition known as ER stress. This triggers a sophisticated signaling network called the Unfolded Protein Response (UPR) to restore homeostasis or, if the stress is insurmountable, to initiate apoptosis.

Exogenous ceramides, including the cell-permeable C8 analog, have been identified as potent inducers of ER stress. nih.govnih.gov Research indicates that ceramides can disrupt ER Ca2+ homeostasis, a critical factor in proper protein folding. nih.gov Specifically, ceramides have been shown to inhibit the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA), leading to a depletion of calcium stores within the ER. nih.gov This disruption in calcium levels is a key trigger for the activation of the UPR.

The UPR is mediated by three primary sensor proteins: inositol-requiring enzyme 1α (IRE1α), PKR-like ER kinase (PERK), and activating transcription factor 6 (ATF6). nih.govnih.gov Upon ceramide-induced ER stress, these sensors are activated, leading to downstream signaling events. This includes the splicing of X-box binding protein 1 (XBP1) mRNA by IRE1α, the phosphorylation of eukaryotic initiation factor 2α (eIF2α) by PERK, and the cleavage of ATF6. nih.gov These events collectively aim to reduce the protein load on the ER and increase its folding capacity. However, under conditions of severe or prolonged stress, as can be induced by ceramides, the UPR can switch to a pro-apoptotic response, in part through the upregulation of the transcription factor C/EBP homologous protein (CHOP). nih.gov

| Key Protein | Role in Ceramide-Induced ER Stress | Reference |

| SERCA | Inhibited by ceramide, leading to ER Ca2+ depletion. | nih.gov |

| IRE1α | Activated sensor protein, leads to XBP1 splicing. | nih.gov |

| PERK | Activated sensor protein, phosphorylates eIF2α. | nih.gov |

| ATF6 | Activated sensor protein. | nih.gov |

| CHOP | Pro-apoptotic transcription factor upregulated by sustained ER stress. | nih.gov |

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components. It plays a dual role in cell survival and cell death. While often a pro-survival mechanism, under certain conditions, it can lead to a form of programmed cell death known as cytotoxic autophagy.

Accumulating evidence points to a significant role for dihydroceramides in the induction of autophagy. nih.govnih.govresearchgate.netresearchgate.net Specifically, an increase in the dihydroceramide:ceramide ratio within the ER has been linked to the activation of cytotoxic autophagy in cancer cells. nih.govnih.govresearchgate.net This elevated ratio can be transmitted to autophagosomes and autolysosomes. nih.govnih.govresearchgate.net

The accumulation of dihydroceramides within the autolysosomal compartment is thought to promote lysosomal membrane permeabilization. nih.govnih.govresearchgate.net This destabilization of the lysosomal membrane leads to the release of cathepsins and other lysosomal hydrolases into the cytoplasm, which in turn can trigger the activation of apoptotic cell death pathways. nih.govnih.govresearchgate.net Therefore, the modulation of dihydroceramide levels presents a potential avenue for selectively inducing cytotoxic autophagy in pathological contexts such as cancer.

| Cellular Event | Role of Dihydroceramide | Consequence | Reference |

| Autophagy Induction | Accumulation of dihydroceramides, particularly an increased dihydroceramide:ceramide ratio in the ER. | Activation of the autophagic process. | nih.govnih.govresearchgate.netresearchgate.net |

| Autolysosome Destabilization | Dihydroceramides are directed to autophagosomes and autolysosomes. | Promotes lysosomal membrane permeabilization. | nih.govnih.govresearchgate.net |

| Apoptosis Activation | Release of cathepsins from destabilized autolysosomes. | Subsequent activation of apoptotic cell death. | nih.govnih.govresearchgate.net |

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates. ROS are highly reactive molecules that can damage DNA, proteins, and lipids, contributing to cellular dysfunction and death.

Short-chain ceramides, such as C8-ceramide, have been shown to induce the overproduction of ROS in certain cell types, including human lung cancer cells. mdpi.comresearchgate.netresearchgate.net This increase in endogenous ROS levels can contribute to the anti-proliferative and pro-apoptotic effects of ceramides. mdpi.com The mechanism can involve the modulation of antioxidant enzymes. For instance, treatment with C8-ceramide has been observed to decrease the expression of superoxide (B77818) dismutase 1 (SOD1), an important ROS scavenger, while potentially altering the expression of other antioxidant enzymes like SOD2. mdpi.com

Conversely, oxidative stress itself can regulate dihydroceramide metabolism. nih.gov The enzyme dihydroceramide desaturase (DEGS), which converts dihydroceramide to ceramide, is sensitive to the cellular redox state. Oxidative stress, induced by agents like hydrogen peroxide, can lead to the inhibition of DEGS activity. nih.gov This inhibition results in the accumulation of dihydroceramides within the cell. nih.gov This creates a feedback loop where ceramides can induce ROS, and ROS can in turn modulate the levels of ceramide precursors.

Hypoxia, or low oxygen tension, is a common feature of various physiological and pathological conditions, including solid tumors and ischemic tissues. Cells have developed adaptive responses to hypoxia, largely orchestrated by the hypoxia-inducible factors (HIFs).

Recent studies have unveiled a rapid, HIF-independent response to hypoxia involving the accumulation of dihydroceramides. nih.govnih.gov The enzyme dihydroceramide desaturase (DEGS) requires molecular oxygen for its catalytic activity. nih.govnih.gov Under hypoxic conditions, the reduced availability of oxygen leads to a direct and reversible inhibition of DEGS. nih.govnih.gov

This enzymatic inhibition results in a marked and rapid up-regulation of all dihydroceramide species. nih.govnih.gov The accumulation of dihydroceramides in response to hypoxia has been shown to have functional consequences, including the inhibition of cell proliferation. nih.govnih.gov This suggests that DEGS acts as a cellular oxygen sensor, and the resulting balance between dihydroceramides and ceramides plays a regulatory role in the cellular response to low oxygen. nih.govnih.gov Upon reoxygenation, the activity of DEGS is restored, leading to a decrease in dihydroceramide levels and a corresponding increase in ceramides. nih.gov

| Condition | Effect on DEGS Activity | Consequence for Dihydroceramides | Cellular Outcome | Reference |

| Hypoxia | Inhibited due to lack of oxygen co-substrate. | Rapid and marked accumulation. | Inhibition of cell proliferation. | nih.govnih.gov |

| Normoxia | Active. | Basal levels. | Normal cell proliferation. | nih.govnih.gov |

| Reoxygenation | Restored activity. | Conversion to ceramides, levels decrease. | Restoration of normal cell proliferation. | nih.gov |

Immune Response Modulation

The immune system is a complex network of cells and molecules that protect the body from pathogens and other foreign invaders. Inflammation is a key component of the immune response, characterized by the release of signaling molecules called cytokines. Dihydroceramides are increasingly recognized for their ability to modulate inflammatory pathways.

Short-chain ceramides, including C8 ceramide, have demonstrated anti-inflammatory properties. researchgate.net In the context of neuroinflammation, exogenous, cell-permeable short-chain ceramides can inhibit the production of pro-inflammatory cytokines and other inflammatory mediators like inducible nitric oxide synthase (iNOS) in microglia stimulated with lipopolysaccharide (LPS). researchgate.net

The anti-inflammatory effects of these ceramides may be mediated through the inhibition of key signaling pathways involved in the inflammatory response, such as MAPKs, PI3K/Akt, and Jak/STAT pathways. researchgate.net Furthermore, there is evidence that short-chain ceramides can interfere with Toll-like receptor 4 (TLR4) signaling, a critical pathway for initiating the inflammatory response to bacterial LPS. researchgate.net While some studies point to an interaction between ceramides and cytokines, the precise associations can be complex and may not always show a direct correlation in all biological contexts. nih.gov

Impact on Nuclear Factor Kappa B (NF-κB) Signaling

While direct studies focusing exclusively on this compound's impact on Nuclear Factor Kappa B (NF-κB) signaling are limited, the broader roles of ceramides and dihydroceramides in inflammatory pathways provide significant context. Ceramides are recognized for their involvement in inducing proinflammatory cytokines and activating their regulators, including NF-κB nih.gov. The NF-κB pathway is a critical regulator of gene transcription for a host of processes, including immunity, inflammation, and cell survival nih.gov.

Research has shown that accumulation of certain saturated ceramide subspecies is associated with increased concentration and phosphorylation of the NF-κB p65 subunit nih.gov. Although not specific to the C8 variant, this suggests a class effect where ceramide accumulation can trigger NF-κB activation. Some studies have noted that ceramides can activate NF-κB independently of cytokine signaling pathways nih.gov. Conversely, other research indicates that ceramide can inhibit NF-κB activation, particularly in T cells, by targeting protein kinase C (PKC) isozymes, which are crucial for the T-cell receptor-induced activation of NF-κB researchgate.net. This inhibitory action leads to reduced production of interleukin-2 (IL-2), a key cytokine researchgate.net.

Dihydroceramides, long considered inactive precursors to ceramides, are now understood to be bioactive molecules involved in processes like autophagy and cell cycle arrest nih.govunimi.it. The interplay between ceramide synthesis and NF-κB is complex; inhibition of certain enzymes can lead to dihydroceramide accumulation and suppression of cancer cell proliferation, with the NF-κB pathway being implicated in this process nih.gov. For instance, inhibition of Stearoyl-CoA desaturase-1 (SCD1) has been shown to increase the phosphorylation of NF-κB p65 and its translocation into the nucleus, an effect linked to the accumulation of dihydroceramides nih.gov.

This compound in Membrane Dynamics and Integrity

Effect on Cellular Membrane Fluidity

The fluidity of a cellular membrane is critical for its function, affecting processes from signal transduction to cellular transport. This compound influences membrane fluidity primarily due to its short acyl chain. Unlike long-chain ceramides, which tend to increase membrane order and create rigid, gel-like domains, this compound can have the opposite effect.

However, the context is crucial. In specific membrane environments, such as the endoplasmic reticulum (ER), an accumulation of dihydroceramides has been linked to ER stress, which can be associated with a reduction in membrane fluidity unimi.itrupress.org. This suggests that the effect of this compound on fluidity is not uniform and depends on the specific lipid composition of the membrane and the concentration of the sphingolipid itself. While it generally acts as a fluidizing agent in plasma membrane models by disrupting ordered domains, high concentrations within organellar membranes may lead to different structural rearrangements. Furthermore, both ceramide and dihydroceramide analogues have been shown to undergo rapid transmembrane diffusion, or "flip-flop," which contributes to their dynamic distribution across both leaflets of the membrane bilayer nih.gov.

Table 2: Summary of this compound's Influence on Membrane Properties

| Membrane Property | Influence of this compound | Underlying Mechanism |

|---|---|---|

| Lipid Packing | Decreases packing density | Mismatch with longer acyl chains of other lipids creates packing defects. |

| Microdomain Stability | Fails to stabilize ordered domains | Short acyl chain does not integrate well into tightly packed raft structures. |

| Membrane Fluidity | Generally increases fluidity | Disruption of ordered lipid packing reduces intermolecular forces. |

| Phase Transition | Lowers gel-to-fluid transition temperature | Acts as an impurity in the lipid lattice, facilitating melting into a fluid state. |

Table of Mentioned Compounds

| Compound Name | |

|---|---|

| C2-Ceramide | |

| C6-Ceramide | |

| This compound | |

| C8-Ceramide | |

| C12-Ceramide | |

| C16-Ceramide | |

| Cholesterol | |

| Dihydroceramides | |

| Interleukin-2 (IL-2) | |

| Nuclear Factor Kappa B (NF-κB) | |

| Phospholipids | |

| Protein Kinase C (PKC) | |

| Sphingomyelin (B164518) |

C8 Dihydroceramide in Pathophysiological States

Role in Cancer Biology and Progression

Recent scientific investigations have highlighted the significant role of dihydroceramides (dhCer), including N-octanoyl-sphinganine (C8 dihydroceramide), in the intricate landscape of cancer biology. Once considered merely an inactive precursor to ceramide, dhCer is now recognized as a bioactive lipid with distinct functions in cellular processes critical to cancer development and progression. nih.gov The metabolism of these sphingolipids is often dysregulated in cancerous states, presenting potential avenues for therapeutic intervention. nih.govnih.gov

Dysregulation of C8 Dihydroceramide (B1258172) Metabolism in Tumor Progression

The progression of tumors is often associated with significant alterations in sphingolipid metabolism. nih.govnih.gov A key enzyme in this pathway is dihydroceramide desaturase 1 (DEGS1), which catalyzes the conversion of dihydroceramide to ceramide. nih.gov The inhibition of DEGS1 leads to the accumulation of dhCer, a state that has been linked to various cellular responses that can impede tumor growth. nih.govnih.gov

Alterations in the levels of dhCer have been implicated in key determinants of cancer cell fate, including the induction of endoplasmic reticulum (ER) stress, autophagy, and apoptosis. nih.gov For instance, under hypoxic conditions, the inhibition of DEGS and subsequent accumulation of dhCer have been shown to inhibit cell proliferation. nih.gov This dysregulation represents a critical juncture in tumorigenesis, influencing everything from initiation and progression to the host immune response. nih.gov The balance between dhCer and ceramide is therefore crucial, and its disruption is a hallmark of metabolic reprogramming in cancer cells.

Implications for Drug Resistance and Therapeutic Interventions

The fluctuating levels of this compound and other dhCer species in response to chemotherapeutic agents underscore their potential as both biomarkers and therapeutic targets in oncology. nih.gov For example, the synthetic retinoid fenretinide (B1684555) (4-HPR) has been identified as an inhibitor of DEGS, leading to the accumulation of dhCer and contributing to the drug's anticancer effects through processes like autophagy. nih.govnih.gov

Ceramide levels have been inversely correlated with patient survival in high-grade glioblastoma, suggesting that lower ceramide levels may contribute to therapeutic resistance. nih.gov Consequently, strategies aimed at modulating the sphingolipid balance, such as inhibiting DEGS1 to intentionally accumulate dhCer, are being explored. nih.gov This approach can trigger cytotoxic autophagy or other anti-tumor responses. nih.gov However, the role of autophagy can be context-dependent, sometimes promoting cell survival, which necessitates careful consideration when targeting this pathway. nih.gov The conversion of ceramides (B1148491) to glycosphingolipids is another mechanism that can promote drug resistance, which can be counteracted by interventions that lead to dhCer accumulation. nih.govunipr.it

This compound Accumulation and its Anti-proliferative Effects in Various Cancer Types

The accumulation of this compound and other related species has been shown to exert anti-proliferative effects across a range of cancer types by influencing fundamental cellular processes like cell cycle progression and programmed cell death.

In human neuroblastoma cells (SMS-KCNR), the inhibition of dihydroceramide desaturase (DEGS1) leads to a significant buildup of endogenous dihydroceramides. nih.gov This accumulation has been demonstrated to inhibit cell growth by causing cell cycle arrest at the G0/G1 phase. nih.govnih.gov This effect is linked to the hypophosphorylation of the retinoblastoma protein (Rb). nih.gov The use of inhibitors like C8-cyclopropenylceramide (C8-CPPC) or treatments with fenretinide (4-HPR), which also targets DEGS1, confirms that the accumulation of dhCer is a key mechanism for the anti-proliferative effects observed in this cancer type. nih.gov

Studies on human gastric carcinoma cells (HCG-27) have revealed that the accumulation of dihydroceramide, induced by the DEGS inhibitor XM462, triggers autophagy. nih.gov This accumulation also impacts the cell cycle, causing a delay in the G1/S transition. nih.gov Interestingly, in this specific context, the induced autophagy did not lead to cell death but was associated with a cellular survival response, highlighting the complex and context-dependent outcomes of dhCer accumulation. nih.gov

In glioma, particularly glioblastoma (GBM), the accumulation of dihydroceramide has been linked to potent anti-tumor effects. nih.gov Increased levels of dhCer can induce cytotoxic autophagy in U87MG glioma cells, potentially by altering the permeability of autophagosomes and autolysosomes. nih.govnih.gov Treatments that elevate the dihydroceramide-to-ceramide ratio, such as the use of Δ9-tetrahydrocannabinol (THC), have been shown to promote autophagy-mediated cancer cell death. nih.govtandfonline.com This process involves lysosomal membrane permeabilization and the subsequent release of cathepsins, which triggers apoptosis. nih.govtandfonline.com Furthermore, dihydroceramides are reported to increase oxidative stress, contributing to glioma cell death. nih.gov The deliberate pharmacological manipulation of dihydroceramide levels has been shown to inhibit tumor growth in vivo, supporting its role as a therapeutic target in glioma. nih.govtandfonline.com

Interactive Data Table: Effects of Bioactive Compounds on Dihydroceramide Levels and Cancer Cell Processes

| Year and Author | Type of Cancer | Treatment | Sphingolipid Level Changes | Mechanisms/Results |

| 2006; Zheng et al. nih.gov | Human prostate cancer cells (DU145) | Fenretinide (4-HPR): 10 μM, 24 h | dhCer ↑ | Autophagy induction |

| 2008; Wang et al. nih.gov | Human cancer cells (MCF-7/AdrR, HL-60, HT-29) | Fenretinide (4-HPR): 10 μM, 24 h | dhCer ↑ , dhSph ↑ | De novo sphingolipid synthesis ↑, DEGS inhibition |

| 2012; Gagliostro et al. nih.gov | Human gastric carcinoma cells (HCG27) | DEGS inhibitor XM462 | dhCer ↑ | Autophagy induction, G1/S transition delay |

| 2013; Kraveka et al. nih.gov | Human neuroblastoma cells (SMS-KCNR) | DEGS-1 siRNA or 4-HPR | Endogenous dhCers ↑ | Cell cycle arrest at G0/G1 |

| 2015; Hernández-Tiedra et al. nih.govtandfonline.com | Glioma cells (U87MG) | THC | Dihydroceramide:Ceramide ratio ↑ | Cytotoxic autophagy, lysosomal membrane permeabilization, apoptosis |

Breast Cancer

The metabolism of sphingolipids, including dihydroceramides, is significantly altered in breast cancer, impacting cell growth, therapeutic response, and the development of resistance. researchgate.netmdpi.com Dihydroceramides are metabolic precursors to ceramides in the de novo synthesis pathway. nih.gov Studies have revealed that in breast cancer tissue, the levels of various dihydroceramide species are significantly higher compared to adjacent non-cancerous or normal breast tissue. oncotarget.com This elevation is part of a broader activation of all three major ceramide biosynthesis pathways. oncotarget.com

The enzyme dihydroceramide desaturase 1 (DES1), which converts dihydroceramides to ceramides, has been identified as a key player. nih.gov DES1 is necessary for anchorage-independent survival, a critical characteristic of cancer cells, and acts as a downstream effector of the HER2 oncogene's metabolic signaling. nih.gov Increased levels of DES1 are found in about one-third of HER2+ breast cancers and are associated with poorer survival outcomes. nih.gov

While direct studies on this compound are less common, research on its counterpart, C8-ceramide, provides insight into the pathway's therapeutic potential. For instance, tamoxifen-resistant breast cancer cells show greater sensitivity to cell death induced by exogenous C8-ceramide compared to their therapy-sensitive counterparts, suggesting that targeting ceramide metabolism could be a strategy for overcoming endocrine therapy resistance. nih.gov Furthermore, doxorubicin-resistant MCF-7 breast cancer cells have been observed to maintain decreased levels of dihydroceramides compared to sensitive cells, indicating that cancer cells may modulate these lipid levels to survive chemotherapy. mdpi.com The upregulation of specific ceramide synthases (CerS), such as LASS2, LASS4, and LASS6, is linked to the increased levels of various ceramides and their dihydroceramide precursors in breast cancer. researchgate.net

Table 1: Research Findings on Dihydroceramides in Breast Cancer

| Finding | Cancer Model/Type | Implication | Reference(s) |

| Significantly higher levels of all dihydroceramide species in cancer tissue. | Human breast cancer tissue | Suggests activation of de novo ceramide synthesis pathway in cancer. | oncotarget.com |

| Dihydroceramide desaturase 1 (DES1) is necessary for anchorage-independent survival. | HER2+ breast cancer | DES1 is a potential therapeutic target for aggressive breast cancers. | nih.gov |

| Tamoxifen-resistant cells are more sensitive to C8-ceramide-induced cell death. | MCF-7, MCF-7-HER2, MCF-7-TAM1 cell lines | Targeting ceramide pathways may overcome therapy resistance. | nih.gov |

| Doxorubicin-resistant cells maintain decreased dihydroceramide levels. | Doxorubicin-resistant MCF-7 cells | Altered dihydroceramide metabolism is a feature of chemoresistance. | mdpi.com |

Prostate Cancer

In the context of prostate cancer, the accumulation of dihydroceramides has been identified as a consequence of certain therapeutic strategies. While cell-permeable ceramide analogues like C8-ceramide can inhibit the proliferation of prostate adenocarcinoma cells (LNCaP), the inactive analogue C2-dihydroceramide did not show this effect in one study, highlighting the structural specificity of these lipid mediators. nih.gov

However, more recent research indicates that inducing the accumulation of endogenous dihydroceramides can be a viable anti-cancer strategy. The sphingosine (B13886) kinase 2 (SphK2) inhibitor ABC294640 has been shown to reduce the growth of prostate cancer cells both in vitro and in vivo. nih.gov A key mechanism of its action is the resultant accumulation of dihydroceramides. nih.gov This accumulation can lead to endoplasmic reticulum (ER) stress and the production of reactive oxygen species (ROS), which contribute to the inhibitor's antitumor effects. mdpi.com This suggests that, unlike the direct application of certain exogenous dihydroceramides, modulating the sphingolipid pathway to cause an intracellular buildup of these precursors can trigger cell death pathways in prostate cancer.

Table 2: Research Findings on Dihydroceramides in Prostate Cancer

| Finding | Cancer Model/Type | Implication | Reference(s) |

| The SphK2 inhibitor ABC294640 reduces cancer cell growth. | Prostate cancer cells | Inhibition of SphK2 leads to the accumulation of dihydroceramides. | nih.gov |

| Dihydroceramide accumulation can induce ER stress and ROS production. | General cancer context | This is a proposed mechanism for the antitumor effects of ABC294640. | mdpi.com |

| Exogenous C2-dihydroceramide was unable to modify LNCaP cell proliferation. | LNCaP prostate adenocarcinoma cells | Demonstrates the specific structure-activity relationship of sphingolipids. | nih.gov |

T Cell Acute Lymphoblastic Leukemia

In T-cell acute lymphoblastic leukemia (T-ALL), the cytotoxicity of dihydroceramides appears to be highly dependent on the length of their fatty acid acyl chain. physiology.orgnih.gov Studies have shown a strong positive correlation between cytotoxicity in T-ALL cell lines and the specific accumulation of C22:0- and C24:0-dihydroceramides, but not with total dihydroceramide levels or other individual species. nih.govplos.org

The synthetic retinoid fenretinide (4-HPR), known to be cytotoxic to various cancer cells, has been reported to increase the levels of de novo synthesized dihydroceramides in ALL cell lines. nih.govaacrjournals.org This suggests that the therapeutic effect of agents like fenretinide may be mediated, at least in part, by the accumulation of specific dihydroceramides. nih.gov The mechanism of cell death induced by these very-long-chain dihydroceramides is a mixed, caspase-independent process associated with an increase in autophagy, as marked by the LC3B-II protein. nih.govplos.org This cell death occurs without a corresponding increase in reactive oxygen species. nih.govplos.org These findings indicate that targeted increases of specific very-long-chain dihydroceramides, rather than this compound, could represent a novel therapeutic avenue for T-ALL. nih.gov

Table 3: Research Findings on Dihydroceramides in T-Cell Acute Lymphoblastic Leukemia

| Finding | Cancer Model/Type | Implication | Reference(s) |

| Cytotoxicity correlates strongly with increased C22:0- and C24:0-dihydroceramides. | Four T-cell ALL cell lines (CCRF-CEM, MOLT-4) | The anti-leukemic effect of dihydroceramides is specific to acyl chain length. | nih.govplos.org |

| Fenretinide (4-HPR) treatment increases de novo synthesized dihydroceramides. | ALL cell lines | The cytotoxicity of fenretinide may be partly mediated by dihydroceramide accumulation. | nih.govaacrjournals.org |

| Dihydroceramide-induced cytotoxicity is a caspase-independent, mixed cell death. | T-cell ALL cells | Involves increased autophagy without an increase in reactive oxygen species. | nih.govplos.org |

Head and Neck Squamous Carcinoma

In head and neck squamous cell carcinoma (HNSCC), the balance between dihydroceramides and ceramides is a critical determinant of cell fate, particularly in response to treatments like photodynamic therapy (PDT). iiarjournals.orgnih.gov The enzyme dihydroceramide desaturase (DES), which converts dihydroceramide to the pro-apoptotic lipid ceramide, is a key regulatory point. iiarjournals.org

Table 4: Research Findings on Dihydroceramides in Head and Neck Squamous Carcinoma

| Finding | Cancer Model/Type | Implication | Reference(s) |

| Down-regulation of DES leads to a substantial increase in dihydroceramide levels. | UM-SCC-22A HNSCC cells | DES is a critical regulator of the dihydroceramide/ceramide ratio. | iiarjournals.orgnih.gov |

| Increased dihydroceramide attenuates PDT-induced apoptosis and cell death. | UM-SCC-22A HNSCC cells | Dihydroceramide can reduce the pro-apoptotic effects of ceramide. | nih.gov |

| Dihydroceramide may prevent ceramide channel formation in mitochondria. | Mechanistic Proposal | This is a potential mechanism by which dihydroceramides inhibit apoptosis. | iiarjournals.org |

| DES is a potential molecular target for regulating apoptotic resistance to PDT. | HNSCC | Modulating DES activity could influence treatment efficacy. | iiarjournals.orgnih.gov |

Involvement in Metabolic Disorders

Obesity and Adipogenesis

Sphingolipid metabolism, including the synthesis of dihydroceramides, is closely linked to obesity and the process of adipogenesis (the formation of fat cells). nih.govnih.gov In obese individuals, the increased availability of free fatty acids can drive a greater flux through the de novo sphingolipid synthesis pathway, leading to higher production of dihydroceramides and subsequently ceramides. nih.gov

The role of dihydroceramides in adipogenesis is complex, with some conflicting findings in the literature. Some research suggests that a reduction in the enzyme DES1, which would lead to an accumulation of dihydroceramides, impairs adipogenesis and lipogenesis. nih.gov Treatment of adipocytes with dihydroceramides in this context resulted in metabolic dysregulation. nih.gov However, other work has indicated that the critical factor for metabolic dysfunction is the rate of conversion of dihydroceramide to ceramide, rather than the level of dihydroceramide itself. nih.gov In humans, while sphingolipid accumulation is generally linked to obesity, analyses have pointed to a specific role for ceramides in visceral adipose tissue inflammation associated with obesity. nih.govnih.gov

Table 5: Research Findings on Dihydroceramides in Obesity and Adipogenesis

| Finding | Context/Model | Implication | Reference(s) |

| Increased free fatty acids in obesity can increase de novo ceramide synthesis. | Obese subjects | Suggests a higher flux through the dihydroceramide pathway. | nih.gov |

| DES1 reduction and dihydroceramide accumulation may impair adipogenesis. | In vivo and in vitro models | Dihydroceramides may directly influence fat cell formation and function. | nih.gov |

| Sphingolipid accumulation is linked to obesity and non-alcoholic fatty liver disease (NAFLD). | Human studies | Highlights the general role of this lipid class in metabolic disease. | nih.gov |

Type 2 Diabetes and Insulin (B600854) Resistance

A growing body of evidence implicates dihydroceramides as significant players in the development of type 2 diabetes (T2D) and insulin resistance. nih.govnih.gov Multiple human studies have demonstrated a strong relationship between the concentration of circulating dihydroceramides in the serum and whole-body insulin resistance. nih.gov In fact, plasma dihydroceramide levels have been identified as one of the strongest lipid predictors for the future development of T2D, with elevated levels detectable years before a clinical diagnosis. nih.gov

The accumulation of specific dihydroceramide species, such as C18 dihydroceramide, has been linked to glucolipotoxicity-induced apoptosis of pancreatic β-cells. mdpi.com Mechanistically, it is proposed that circulating dihydroceramides have a direct signaling role in inducing insulin resistance. nih.gov In vitro experiments have shown that exposing muscle cells (myotubes) to physiological levels of dihydroceramides is sufficient to induce insulin resistance. nih.gov These findings strongly suggest a causal role for dihydroceramides in promoting insulin resistance and that interventions aimed at lowering circulating dihydroceramide levels could potentially improve insulin sensitivity and reduce the risk of developing T2D. nih.gov

Table 6: Research Findings on Dihydroceramides in Type 2 Diabetes and Insulin Resistance

| Finding | Context/Model | Implication | Reference(s) |

| Strong correlation between serum dihydroceramide content and insulin sensitivity. | Human studies | Dihydroceramides are a strong biomarker for insulin resistance. | nih.gov |

| Elevated plasma dihydroceramides predict the development of T2D years in advance. | Human longitudinal studies | Suggests a role for dihydroceramides in the early pathogenesis of T2D. | nih.gov |

| Dihydroceramide delivery to myotubes induces insulin resistance in vitro. | C2C12 myotubes | Supports a direct, causal role for dihydroceramides in inducing insulin resistance. | nih.gov |

| Increased C18 dihydroceramide is linked to β-cell apoptosis. | In vitro models | Suggests a mechanism for diabetes progression via pancreatic cell death. | mdpi.com |

Associated Metabolic Hepatic Diseases

The accumulation of sphingolipids, including dihydroceramides, has been increasingly linked to metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD). nih.gov NAFLD represents a range of liver conditions, from simple steatosis (fatty liver) to the more severe non-alcoholic steatohepatitis (NASH), which involves inflammation and liver cell damage. nih.govmdpi.com

In individuals with NAFLD, particularly in the advanced stage of NASH, there is evidence of increased levels of ceramides and their precursors, dihydroceramides, in the liver. nih.govmedrxiv.org This accumulation is thought to be a consequence of an increased flux of fatty acids through the de novo ceramide synthesis pathway, often driven by high-fat diets. nih.gov Dihydroceramides may serve as a more sensitive indicator of this increased fatty acid flow compared to ceramides due to their lower relative abundance. nih.gov

Research indicates that dihydrosphingolipids build up in the liver in correlation with the histological severity of NAFLD, a finding observed in both animal models and human patients. medrxiv.org Specifically, dihydroceramide concentrations were found to increase with the progression of the disease. medrxiv.org This buildup is associated with the upregulation of hepatic enzymes involved in the de novo synthesis of ceramides. medrxiv.org While initially, it was thought that the ratio of ceramide to dihydroceramide was a key factor, studies in humans with different stages of NAFLD suggest that the accumulation of dihydroceramides itself is significant. nih.gov In fact, lower hepatic ceramide/dihydroceramide ratios, reflecting higher dihydroceramide levels, were observed in obesity and NASH. nih.gov

Plasma dihydroceramides, particularly those found in triglyceride-enriched very-low-density lipoproteins (VLDL), are associated with the severity of NAFLD in patients with type 2 diabetes. nih.gov This suggests a potential link between hepatic sphingolipid metabolism, the synthesis and secretion of triglyceride-rich VLDL (a characteristic of NAFLD dyslipidemia), and the progression of liver disease. nih.gov

Table 1: Dihydroceramide Levels in NAFLD Progression This table summarizes findings on the correlation between dihydroceramide levels and the severity of Non-Alcoholic Fatty Liver Disease.

Finding Model/Subject Key Observation Reference Increased Dihydroceramide Concentration Mice and Human Patients Concentrations increased with the histological severity of NAFLD. medrxiv.org Lower Ceramide/Dihydroceramide Ratio Humans with Obesity and NASH Observed in both serum and liver, relating inversely to liver fat content. nih.gov Association with VLDL Type 2 Diabetes Patients Plasma dihydroceramides in triglyceride-enriched VLDL are associated with NAFLD severity. nih.gov

Neurodegenerative Diseases and Neuronal Function

Alzheimer's Disease: Dihydroceramide Levels in Cerebrospinal Fluid and Cognitive Decline

Dysregulation of lipid metabolism is a recognized feature in the pathology of Alzheimer's disease (AD). nih.govnih.gov Studies have indicated that levels of various sphingolipids are altered in the brain, senile plaques, and cerebrospinal fluid (CSF) of AD patients. nih.gov While much focus has been on ceramides, their precursors, dihydroceramides, are also implicated. Dihydroceramides can influence the production and secretion of β-amyloid, a key component of the amyloid plaques found in AD brains. metabolon.com

Research involving the analysis of CSF has sought to identify lipid biomarkers that correlate with AD pathology and predict disease progression. nih.govnih.gov While some studies have pointed to elevated levels of long-chain ceramides in the CSF of individuals with AD, the role of dihydroceramides is also an area of active investigation. nih.govnih.gov For instance, inhibiting dihydroceramide desaturase 1 (DES1), the enzyme that converts dihydroceramide to ceramide, has been shown to reduce amyloid-β levels in primary neurons from an AD transgenic model. physiology.org This suggests that the accumulation of dihydroceramides, or the reduction of ceramides, could impact AD pathology. physiology.org The complex interplay is highlighted by findings that higher baseline levels of very long-chain ceramides (C22:0 and C24:0) in the plasma of individuals with Mild Cognitive Impairment (MCI) were predictive of cognitive decline and hippocampal volume loss. nih.gov Given that dihydroceramides are the direct precursors to these molecules, their metabolism is critically linked to these predictive markers.

Huntington's Disease: Altered Dihydrosphingolipid Levels

Huntington's disease (HD) is a neurodegenerative disorder where alterations in lipid metabolism, specifically sphingolipid metabolism, are considered a hallmark of the disease. frontiersin.orgnih.gov Research has demonstrated a defect in the de novo biosynthetic pathway of sphingolipids in preclinical models of HD. frontiersin.org

Mass spectrometry analysis of brain tissues from manifest HD mouse models revealed a significant reduction in the levels of key sphingolipids. frontiersin.org Notably, this included a decrease in the content of dihydroceramide (C18:0) in both the striatum and cortex. frontiersin.org This reduction is linked to the decreased gene expression of enzymes involved in the sphingolipid synthesis pathway, such as serine palmitoyltransferase (sptlc1) and ceramide synthase 1 (CerS1). frontiersin.org The diminished levels of dihydroceramide, along with its precursors dihydrosphingosine and dihydrosphingosine-1-phosphate, support the hypothesis that perturbed sphingolipid metabolism is a crucial factor in the high susceptibility to disease seen in HD. frontiersin.org

In advanced human cases of HD, analysis of post-mortem brain tissue from the caudate region showed a shifted sphingolipid profile, favoring long-chain over very-long-chain ceramides and other sphingolipids. nih.govresearchgate.net This again points to a dysregulation in the ceramide synthesis pathway, where dihydroceramides are the immediate precursors. nih.govresearchgate.net

Neuronal Ceroid Lipofuscinosis (Batten Disease)

Neuronal Ceroid Lipofuscinosis (NCL), commonly known as Batten disease, is a group of fatal, inherited neurodegenerative lysosomal storage disorders. bcm.edufrontiersin.org The various forms of Batten disease are linked to mutations in different CLN genes. frontiersin.org While the precise functions of all CLN proteins are not fully understood, several are linked to lipid metabolism. battendiseasenews.com

In the juvenile form of Batten disease (CLN3 disease), the mutated CLN3 protein is involved in the transport of galactosylceramide. battendiseasenews.com A deficiency in this process leads to a compensatory response where ceramide levels increase, ultimately causing cell death and neurodegeneration. battendiseasenews.com Given that dihydroceramides are the direct precursors to ceramides, their metabolism is inherently involved in this pathological cascade. Studies have shown that there is a significant increase in brain ceramide levels in patients with both juvenile and late infantile types of Batten disease. nih.gov

Another subtype, CLN8 disease, is caused by mutations in the CLN8 gene, which encodes a protein residing in the endoplasmic reticulum and is suggested to play a role in processing ceramides. battendiseasenews.com Deficiencies in CLN8 have been shown to disrupt cell-signaling pathways and regulate ceramide levels. battendiseasenews.com

Oxidative Stress and Neurodegeneration

The accumulation of specific sphingolipid species can contribute to neuronal oxidative stress and subsequent neurodegeneration. nih.gov Dihydroceramides, in particular, have been identified as key players in this process. Disruption of the final step in de novo sphingolipid synthesis, the conversion of dihydroceramide to ceramide by the enzyme dihydroceramide desaturase (DEGS1), leads to the accumulation of dihydroceramides. nih.govbiorxiv.org

This accumulation has been shown to cause oxidative stress and photoreceptor degeneration in animal models. nih.govbiorxiv.org The mechanism involves the mislocalization of a protein called Rac1. nih.gov Dihydroceramide accumulation alters the association of active Rac1 with cellular membranes, leading to the activation of the Rac1-NADPH oxidase (NOX) complex. nih.govbiorxiv.org This complex is a major source of reactive oxygen species (ROS). The resulting increase in cytosolic ROS levels is a direct cause of oxidative stress-mediated neurodegeneration. nih.govbiorxiv.org Therefore, a deficiency in the DEGS1 enzyme results in dihydroceramide accumulation, which in turn triggers Rac1 mislocalization and NOX-dependent neurodegeneration. nih.gov Studies have shown that inhibiting the Rac1-NOX complex can alleviate the oxidative stress and neuronal defects associated with dihydroceramide accumulation. biorxiv.org

Table 2: Role of Dihydroceramide in Neurodegenerative Conditions This table outlines the observed role and altered levels of dihydroceramide in various neurodegenerative diseases.

Disease Key Finding Related to Dihydroceramide Mechanism/Observation Reference Alzheimer's Disease Precursor to ceramides linked to cognitive decline. Inhibition of its conversion to ceramide reduces amyloid-β levels in a transgenic model. [15, 20] Huntington's Disease Reduced levels of dihydroceramide (C18:0). Observed in the striatum and cortex of mouse models due to defective *de novo* synthesis. nih.gov Batten Disease (CLN3) Precursor to ceramides that accumulate pathologically. Defective galactosylceramide transport leads to a compensatory increase in ceramide synthesis. Oxidative Stress-Mediated Neurodegeneration Accumulation leads to oxidative stress. Triggers mislocalization of Rac1 and activation of the ROS-producing NOX complex. [6, 7]

Infectious Diseases

Dihydroceramides, as integral components of cellular membranes, play a significant role in the processes of both viral and bacterial infections. metabolon.com Their physical properties, which differ from ceramides, can affect membrane fluidity and integrity. metabolon.com An accumulation of dihydroceramides can lead to more rigid cell membranes. metabolon.com

This alteration in membrane properties has been shown to have a direct impact on viral entry. For example, in the case of HIV-1, pharmacological inhibition of the enzyme DES1 causes dihydroceramides to accumulate. metabolon.com This leads to their conversion into dihydrosphingomyelin, which stiffens the cell membrane and prevents the integration of an HIV-1 docking peptide, thereby blocking infection. metabolon.com Sphingolipids, in general, are crucial for all stages of a viral life cycle, from uptake and intracellular trafficking to the formation of replication sites and the release of new virions. nih.gov

In the context of bacterial infections, certain species of bacteria can produce their own sphingolipids, including dihydroceramides. metabolon.comnih.gov Oral bacteria such as Porphyromonas gingivalis, Bacteroides spp., and Prevotella spp. synthesize both free and phosphorylated dihydroceramides. metabolon.comphysiology.org These bacterial sphingolipids are not only structural components but also play roles in the bacteria's resistance to reactive oxygen species and in the progression of diseases like periodontitis. metabolon.com Furthermore, phosphorylated dihydroceramides produced by pathogens like Porphyromonas gingivalis have been shown to activate host immune cells to secrete cytokines, acting as ligands for Toll-like receptor 2 (TLR2). nih.gov

Viral and Bacterial Infection Processes

Dihydroceramides, including the C8 species, are increasingly recognized for their role in the complex interplay between pathogens and host cells. While once considered inert precursors to ceramides, they are now understood to be active participants in cellular responses to infection.

During viral infections, the balance of sphingolipids within cellular membranes is crucial. Some viruses manipulate host lipid metabolism to facilitate their own life cycle. However, the accumulation of dihydroceramides can create an antiviral state. For instance, while the inhibitor of dihydroceramide Δ4-desaturase 1 (DEGS1), N-(4-hydroxyphenyl)-retinamide (4-HPR), has been shown to suppress Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) entry, this effect appears to be independent of DEGS1 itself. nih.govjst.go.jp In studies using DEGS1 knockout cells, which have significantly higher levels of dihydroceramide, no significant difference in virus production or cytopathic effect was observed compared to wild-type cells, suggesting DEGS1 is not directly involved in the SARS-CoV-2 infection cycle. nih.gov This highlights the complexity of the role of specific sphingolipids in viral pathogenesis.

In the context of bacterial infections, certain bacteria synthesize their own dihydroceramides, which act as virulence factors. A notable example is the periodontal pathogen Porphyromonas gingivalis, which produces phosphorylated dihydroceramides like phosphoethanolamine dihydroceramide (PE DHC) and phosphoglycerol dihydroceramide (PG DHC). asm.orgresearchgate.net These bacterial sphingolipids are recovered in periodontal tissues and are implicated in the pathogenesis of periodontal disease. asm.orgresearchgate.net They can trigger inflammatory responses in host cells, such as promoting prostaglandin (B15479496) production in gingival fibroblasts and inducing apoptosis in endothelial cells. asm.orgresearchgate.net The ability of bacteria to produce these bioactive lipids represents a significant mechanism for modulating the host environment to their advantage. Other bacteria from the genera Bacteroides, Parabacteroides, Tannerella, and Prevotella also produce sphingolipids. asm.orgresearchgate.net

Table 1: Bacterial-Derived Dihydroceramides and Their Pathophysiological Roles

| Bacterial Species | Dihydroceramide Produced | Observed Effect on Host Cells |

| Porphyromonas gingivalis | Phosphoethanolamine dihydroceramide (PE DHC), Phosphoglycerol dihydroceramide (PG DHC) | Potentiation of prostaglandin secretion, promotion of osteoclastogenesis, induction of apoptosis in endothelial cells, enhancement of autoimmunity. asm.org |

| Bacteroides fragilis | Phosphoethanolamine dihydroceramide (PE DHC) | Implicated in protection from oxidative stress. asm.org |

Impact on HIV-1 Infection

The composition of the host cell membrane is a critical determinant of HIV-1 infectivity, particularly during the stages of viral entry and fusion. Altering the balance between dihydroceramides and ceramides in the host membrane has been shown to have a direct impact on the efficiency of HIV-1 infection.

Research indicates that increasing the ratio of dihydroceramide to ceramide can suppress HIV-1 infection. jst.go.jp This can be achieved through either genetic or pharmacological inhibition of dihydroceramide desaturase 1 (DEGS1), the enzyme that converts dihydroceramide to ceramide. The accumulation of dihydroceramides, and their subsequent conversion to dihydrosphingomyelin, leads to a more rigid cell membrane. This increased rigidity is thought to physically hinder the insertion of the HIV-1 docking peptide into the host membrane, thereby blocking a crucial step in the viral fusion process.

Further evidence supporting the role of sphingolipid composition comes from studies involving ceramide synthases (CerS). Deletion of CerS2, an enzyme responsible for producing very long-chain ceramides and their dihydroceramide precursors, resulted in a significant reduction in the infectivity of HIV-1 particles produced from these cells. nih.gov This reduction was dependent on the HIV-1 envelope (Env) protein, suggesting that the altered lipid environment specifically impairs the function of the viral machinery responsible for receptor binding and membrane fusion. nih.gov Conversely, HIV-1 infection itself can disrupt lipid balance, leading to an overproduction of ceramide in neural cells, which contributes to cellular dysfunction and death seen in HIV-associated dementia. nih.gov Inhibiting this ceramide production was shown to be protective for neurons. nih.gov

Table 2: Effect of Modulating Dihydroceramide Levels on HIV-1 Infection

| Method of Modulation | Effect on Sphingolipid Profile | Impact on HIV-1 | Mechanism |

| Inhibition of Dihydroceramide Desaturase 1 (DEGS1) | Increased Dihydroceramide/Ceramide ratio | Suppression of infection | Increased membrane rigidity prevents HIV-1 docking peptide insertion. jst.go.jp |

| Deletion of Ceramide Synthase 2 (CerS2) | Reduced very long-chain ceramides and dihydroceramides | Decreased infectivity of progeny virions | Impairment of HIV-1 Envelope (Env) protein-mediated receptor binding and/or fusion. nih.gov |

Bacterial Resistance to Reactive Oxidative Species

Certain anaerobic bacteria that colonize environments rich in oxidative stress, such as the periodontal pocket, have evolved mechanisms to protect themselves. The production of dihydroceramides is one such strategy.

The periodontal pathogen Porphyromonas gingivalis synthesizes sphingolipids, including dihydroceramides, which are essential for its survival and resistance to reactive oxygen species (ROS). asm.orgresearchgate.net ROS are highly reactive molecules produced by host immune cells to kill invading bacteria. Studies have shown that a mutant strain of P. gingivalis unable to synthesize these sphingolipids exhibited significantly reduced long-term survival and a compromised ability to withstand oxidative stress. researchgate.net This indicates that these lipids are crucial components of the bacterium's defense system.

The protective mechanism is thought to involve the role of these lipids in maintaining the integrity and function of the bacterial outer membrane. asm.org In P. gingivalis, dihydroceramides are involved in the anchoring of surface polysaccharides, which can form a protective capsule around the bacterium. asm.orgresearchgate.net This barrier can help to shield the bacterium from the damaging effects of external ROS. Similarly, the bacterium Bacteroides fragilis also produces sphingolipids that are believed to contribute to its protection against oxidative stress. asm.org The synthesis of dihydroceramides by pathogenic bacteria, therefore, represents a key virulence factor that allows them to persist in the inflammatory and oxidatively hostile environment of an infected host.

Table 3: Role of Dihydroceramides in Bacterial Oxidative Stress Resistance

| Bacterial Species | Role of Dihydroceramide | Experimental Evidence |

| Porphyromonas gingivalis | Essential for resistance to oxidative stress and long-term survival. | A mutant strain lacking the ability to synthesize sphingolipids showed increased vulnerability to oxidative stress. researchgate.net |

| Bacteroides fragilis | Implicated in protection from oxidative stress. | Suggested role for PE DHC in protecting against oxidative stress. asm.org |

Pharmacological Modulation of C8 Dihydroceramide Levels and Therapeutic Potential

Dihydroceramide (B1258172) Desaturase (DEGS) Inhibitors

Dihydroceramide desaturase 1 (DEGS1) is the enzyme that catalyzes the final step in the de novo ceramide synthesis pathway, introducing a critical double bond into dihydroceramide to form ceramide. nih.govnih.gov Inhibiting this enzyme leads to an accumulation of dihydroceramides, including C8 dihydroceramide, and a depletion of ceramides (B1148491). This shift in the balance between these two sphingolipids has profound effects on cellular processes and is being explored for its therapeutic benefits. nih.gov

A variety of compounds have been identified as inhibitors of DEGS1, each with a unique mechanism and profile. These inhibitors are crucial tools for studying the roles of dihydroceramides and hold potential as therapeutic agents. researchgate.net

ABTL0812 : This first-in-class small molecule anticancer agent impairs the activity of DEGS1, leading to a significant increase in cellular long-chain dihydroceramides. nih.govnih.govtandfonline.com This accumulation triggers sustained endoplasmic reticulum (ER) stress and activates the unfolded protein response (UPR), ultimately promoting cancer cell death through cytotoxic autophagy. nih.govnih.govmdpi.comuab.cat The antitumor action of ABTL0812 is also linked to the inhibition of the AKT-mTORC1 pathway, which synergizes with dihydroceramide accumulation to induce cytotoxicity. nih.govtandfonline.com

Fenretinide (B1684555) (4-HPR) : A synthetic retinoid, fenretinide is a potent, direct inhibitor of DEGS1. nih.govnih.govnih.gov By blocking the conversion of dihydroceramide to ceramide, it causes a buildup of dihydroceramides. nih.govresearchgate.net This mechanism is central to its therapeutic effects, which include inducing cell cycle arrest in cancer cells and improving insulin (B600854) sensitivity. nih.govnih.gov Studies have shown that fenretinide's inhibition of DEGS1 can be irreversible, highlighting its potential as a targeted chemotherapy agent. nih.gov

Opaganib (ABC294640) : Opaganib is a multi-target inhibitor that acts on sphingosine (B13886) kinase 2 (SPHK2), dihydroceramide desaturase 1 (DES1), and glucosylceramide synthase (GCS). wikipedia.orgredhillbio.com Its inhibition of DEGS1 contributes to the accumulation of dihydroceramides, which is believed to be part of its anticancer mechanism. nih.gov Opaganib's ability to induce proteasomal degradation of DEGS1 further enhances its effect. nih.gov

GT-11 : This compound, a cyclopropene-containing sphingolipid analogue, is a known inhibitor of dihydroceramide desaturase. nih.govwikipedia.org Its mechanism of action has been shown to differ from that of fenretinide in the context of adipocyte differentiation, indicating that not all DEGS1 inhibitors have identical biological outcomes. nih.gov

XM462 : A rationally designed, mechanism-based inhibitor, XM462 was developed to specifically target DEGS. It acts as a mixed-type inhibitor and effectively increases the levels of endogenous dihydroceramides in cultured cells. researchgate.net

C8-cyclopropenylceramide (C8-CPPC) : This molecule is a selective inhibitor of DEGS1. nih.gov Its inhibitory action has been linked to the amelioration of lipid metabolism disorders by reducing the expression of genes and transcription factors that promote fat cell formation. nih.gov

| Inhibitor | Primary Target(s) | Mechanism of Action on Dihydroceramide Levels | Key Research Findings |

|---|---|---|---|

| ABTL0812 | DEGS1 | Impairs enzyme activity, leading to accumulation of long-chain dihydroceramides. nih.govnih.gov | Induces ER stress, UPR, and cytotoxic autophagy in cancer cells. tandfonline.commdpi.comuab.cat |

| Fenretinide (4-HPR) | DEGS1 | Acts as a potent, direct inhibitor, causing dihydroceramide buildup. nih.govnih.gov | Improves insulin sensitivity and induces cancer cell cycle arrest. nih.govnih.gov |

| Opaganib (ABC294640) | DEGS1, SPHK2, GCS | Inhibits DEGS1 activity and induces its proteasomal degradation. wikipedia.orgredhillbio.comnih.gov | Exhibits anticancer, anti-inflammatory, and antiviral activities. redhillbio.comnih.gov |

| GT-11 | DEGS1 | Inhibits the conversion of dihydroceramide to ceramide. nih.govwikipedia.org | Blocks rosiglitazone-induced differentiation of adipocytes. nih.gov |

| XM462 | DEGS1 | Functions as a mixed-type inhibitor, leading to dihydroceramide accumulation. researchgate.net | Demonstrated inhibition both in vitro and in cultured cells. researchgate.net |

| C8-cyclopropenylceramide | DEGS1 | Selectively inhibits DEGS1. nih.gov | Reduces expression of pro-adipogenic genes. nih.gov |

The inhibition of DEGS1 and the subsequent accumulation of dihydroceramides represent a novel strategy for cancer treatment. nih.gov The rationale is based on the distinct roles of ceramide and dihydroceramide in cell fate. While ceramide is often associated with apoptosis, the buildup of dihydroceramide can induce alternative cell death pathways, such as autophagy-mediated cytotoxicity and ER stress. mdpi.com

Clinical and preclinical studies have demonstrated the potential of DEGS1 inhibitors in oncology:

ABTL0812 is currently in clinical trials for patients with advanced solid tumors, including endometrial and squamous non-small cell lung carcinoma. tandfonline.commdpi.com Its mechanism, which relies on inducing cytotoxic autophagy through dihydroceramide accumulation, offers a new therapeutic avenue. nih.govnih.govuab.cat

Fenretinide has been evaluated in clinical trials for cancer treatment and prevention. nih.gov Its ability to inhibit DEGS1 and increase dihydroceramide levels is considered a key component of its anticancer activity, leading to cell cycle arrest in neuroblastoma cells. nih.gov

The general strategy of targeting ceramide metabolism by elevating dihydroceramide levels has been shown to be an effective method for killing cancer cells. nih.gov

Adipose tissue dysfunction is a key factor in the development of obesity-related metabolic diseases. Research has shown that the expression of the degs1 gene is reduced in the adipose tissue of obese humans and mice. nih.gov This suggests a link between sphingolipid metabolism and metabolic health.

Pharmacological inhibition of DEGS1 has shown potential in modulating adipose tissue function:

Studies using DEGS1 inhibitors or genetic ablation of the enzyme in preadipocytes were found to prevent their differentiation into mature fat cells and reduce lipid accumulation. nih.gov This effect was associated with increased dihydroceramide content, which led to oxidative stress and cell cycle blockage. nih.gov

Inhibiting DEGS1 is proposed as a potential strategy to restore adipose tissue function and combat obesity-associated metabolic problems. nih.gov